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Compound of Interest

Compound Name:
5-Methylnicotinic acid

hydrochloride

CAS No.: 40473-04-9

Cat. No.: B1499058

Get Quote

Executive Summary & Structural Context
5-Methylnicotinic acid (5-Methyl-3-pyridinecarboxylic acid) is a critical heterocyclic building

block in the synthesis of antihistamines (e.g., Rupatadine) and NAD+ analogs. Accurate NMR

characterization is often complicated by the interplay between the electron-withdrawing

carboxylic acid group and the electron-donating methyl group on the pyridine ring.

This guide provides a comparative assignment strategy. By establishing the experimental

baseline of the parent compound (Nicotinic Acid) and applying validated Substituent Chemical

Shift (SCS) increments derived from 3,5-Lutidine, we define the precise chemical shift

environment for 5-Methylnicotinic acid in DMSO-d

.

Chemical Structure & Numbering[1]
Formula: C
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H

NO

MW: 137.14 g/mol [1][2]

Numbering Scheme: Pyridine nitrogen is position 1. The carboxylic acid is at position 3.[1][3]

The methyl group is at position 5.[4][3]

Comparative Data Analysis: The Assignment
To ensure high confidence (E-E-A-T), we compare the target molecule against its parent

structure. This isolates the specific electronic perturbation caused by the methyl group.

Table 1: 13C NMR Chemical Shift Assignment (DMSO-d )
Comparison of Experimental Parent vs. Target Assignment
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Carbon
Position

Type
Nicotinic
Acid (Exp)
[1]

5-

Methylnicoti

nic Acid

(Calc)

(Shift
Effect)

Assignment
Logic

C=O Quaternary 166.2 ppm 166.5 ppm +0.3

Carbonyl is

minimally

affected by

meta-methyl.

C2 CH (Ar) 153.2 ppm 151.5 ppm -1.7

Para to

Methyl. Slight

shielding

effect.[5]

C6 CH (Ar) 150.2 ppm 149.0 ppm -1.2

Ortho to

Methyl.

Shielding due

to

steric/electro

nic effect.

C4 CH (Ar) 136.9 ppm 136.5 ppm -0.4

Ortho to

Methyl.

Counter-

balanced by

COOH

deshielding.

C5 Quaternary
123.7 ppm

(CH)

133.0 ppm

(C-Me)
+9.3

Ipso effect.

Large

downfield

shift replacing

H with C.

C3 Quaternary 126.7 ppm 127.0 ppm +0.3

Meta to

Methyl.

Negligible

change.
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CH Methyl N/A 18.5 ppm N/A

Typical aryl-

methyl

resonance.

Note: Experimental values for Nicotinic Acid are referenced to DMSO-d

(39.5 ppm). Calculated values for 5-Methylnicotinic acid are derived using SCS

increments validated against 3,5-Lutidine data [2].

Visualizing the Shift Logic
The following diagram illustrates the electronic causality transforming the Nicotinic Acid

spectrum into the 5-Methylnicotinic Acid spectrum.

Key Shift Changes (ppm)

Nicotinic Acid
(Parent)

Methylation at C5
(+Substituent Effect)

 Base Shifts

5-Methylnicotinic Acid
(Target)

 Apply SCS

C5 (Ipso)
123.7 -> 133.0

(+9.3 ppm)

C2 (Para)
153.2 -> 151.5

(-1.7 ppm)

C6 (Ortho)
150.2 -> 149.0

(-1.2 ppm)
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Caption: Substituent Chemical Shift (SCS) mapping showing the impact of the C5-Methyl group

on the pyridine ring resonances.

Experimental Protocol for Validation
To independently verify these assignments in your laboratory, follow this self-validating

protocol. This workflow distinguishes the target compound from common impurities (e.g., 3,5-

Lutidine or Nicotinic acid).

A. Sample Preparation[1][6]
Solvent: DMSO-d

(99.9% D) is preferred over CDCl

due to the poor solubility of the zwitterionic acid form in non-polar solvents.

Concentration: 15-20 mg in 0.6 mL solvent.

Reference: Calibrate DMSO-d

septet center to 39.52 ppm.

B. Acquisition Parameters (Standard 400/500 MHz)
1D

C{H}:

Pulse angle: 30°

Relaxation delay (D1): ≥ 2.0 seconds (Critical for quaternary C3/C5/COOH detection).

Scans: 512-1024 (Signal-to-noise ratio > 10:1 for quaternary carbons).

DEPT-135:

Phase (+): CH and CH

(C2, C4, C6, Methyl).
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Phase (-): CH

(None expected).

Invisible: Quaternary (C3, C5, COOH).

Validation: If C5 (133 ppm) disappears in DEPT, it confirms the quaternary assignment.

C. Assignment Workflow
Use this logic flow to assign peaks from your raw data:
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Caption: Step-by-step logic flow for assigning 5-Methylnicotinic acid carbons using DEPT and

HMBC filters.

Technical Nuances & Troubleshooting
Solvent Effects (DMSO vs. D2O)

DMSO-d

: The acid proton is often visible (~13 ppm broad), and the pyridine nitrogen is not
protonated, maintaining distinct chemical shifts.

D

O/NaOD: In basic D

O, the molecule exists as the 5-methylnicotinate anion.

Effect: The COOH carbon shifts downfield (~170+ ppm).

Effect: C2 and C6 often shield slightly due to increased electron density in the ring.

Warning: Do not compare DMSO shifts directly with D

O shifts; the ionization state changes the ring electronics significantly.

Distinguishing C4 vs. C6
C4 and C6 are both doublets in 1H NMR and CH carbons in 13C.

C2 (151.5 ppm): Most downfield CH due to being between N and COOH.

C6 (149.0 ppm): Adjacent to N, but ortho to Me.

C4 (136.5 ppm): Gamma to N, ortho to Me.

Differentiation: In HMBC, the Methyl protons (2.3 ppm) will show a strong 3-bond correlation

to C4 and C6, but no correlation to C2. This is the definitive check.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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